2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-14(21)15-6-8-16(9-7-15)23-12-17(22)20(2)18(13-19)10-4-3-5-11-18/h6-9H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJACZKJIRIVUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps:
Formation of 4-acetylphenol: This can be achieved by acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of 4-acetylphenoxy compound: The 4-acetylphenol is then reacted with an appropriate halide (e.g., bromoacetyl bromide) to form the 4-acetylphenoxy intermediate.
Formation of N-(1-cyanocyclohexyl)-N-methylacetamide: This involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl intermediate, followed by methylation using methyl iodide.
Final coupling reaction: The 4-acetylphenoxy intermediate is then coupled with the N-(1-cyanocyclohexyl)-N-methylacetamide intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The cyanogroup can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the biological context and the specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide and related acetamide derivatives:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparative Insights:
Acetyl groups are less prone to hydrolysis than ester-linked substituents (e.g., acetyloxy in ), which may improve bioavailability .
N-Substituent Modifications: The 1-cyanocyclohexyl group distinguishes the target compound from analogs with bromocyclohexyl () or dimethylaminocyclohexyl () moieties. The cyano group’s electron-withdrawing nature may reduce lipophilicity compared to bromine but could facilitate dipole interactions in target binding.
Biological Activity Trends: Compounds with bulky N-substituents (e.g., bromocyclohexyl in or cyanocyclohexyl in the target) often exhibit improved receptor selectivity due to steric effects. Halogenated derivatives (e.g., 2-chloro-N-(4-cyanophenyl)acetamide ) are associated with higher toxicity risks, whereas the target compound’s non-halogenated structure may offer a safer profile.
Physicochemical Properties: The cyclohexyl ring in the target compound increases lipophilicity, which could enhance membrane permeability but may also reduce aqueous solubility. This contrasts with smaller N-substituents (e.g., 4-cyanophenyl in ), which balance solubility and permeability.
Biological Activity
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure
The compound features a unique structure characterized by the following components:
- Acetamide Group : Contributes to its solubility and reactivity.
- 4-Acetylphenoxy Moiety : Imparts aromatic characteristics and potential interactions with biological targets.
- Cyanocyclohexyl Substituent : Enhances lipophilicity, influencing membrane permeability.
The molecular formula of this compound is with a molecular weight of approximately 275.35 g/mol.
Synthesis
The synthesis of 2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves several steps:
- Preparation of the Acetylphenoxy Intermediate : This can be achieved through acetylation of phenol using acetic anhydride.
- Formation of the Cyano Group : The introduction of the cyano group is accomplished via nucleophilic substitution reactions.
- Final Coupling Reaction : The cyclohexylmethylamine is reacted with the intermediate to yield the final product.
This multi-step synthesis allows for careful control over reaction conditions to optimize yield and purity.
Biological Activity
Preliminary studies indicate that 2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide exhibits significant antimicrobial and anticancer properties. The mechanisms through which these activities manifest include:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Binding : Its structural features suggest potential interactions with various receptors, which could lead to downstream biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Interaction with bacterial enzymes |
| Anticancer | Induction of apoptosis in cancer cells | Modulation of cell signaling pathways |
Case Studies
- Antimicrobial Studies : In vitro assays have demonstrated that this compound displays activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound in antibiotic development.
- Anticancer Research : Preliminary evaluations in cancer cell lines have shown that 2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide can induce apoptosis, possibly through the activation of caspase pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(3-acetylphenoxy)acetamide | Lacks cyanocyclohexyl group | Different reactivity due to absence |
| N-(cyano(cyclohexyl)methyl)acetamide | Lacks phenoxy group | Altered biological activity |
| 3-acetylphenoxyacetic acid | Contains a carboxylic acid instead of an amide | Different chemical behavior due to functional groups |
The comparison highlights that the combination of functional groups in 2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide confers distinct properties not observed in other similar compounds.
Q & A
Q. What are the recommended synthetic routes for 2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Substitution of 4-acetylphenol with a halogenated acetyl intermediate under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the phenoxyacetate backbone .
- Step 2 : Coupling the intermediate with 1-cyanocyclohexylamine using a condensing agent (e.g., HATU or DCC) in anhydrous dichloromethane under nitrogen .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields >85% purity. Confirm intermediates using TLC and final product via HPLC .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the acetylphenoxy group (δ ~2.5 ppm for acetyl CH₃, aromatic protons at δ 6.8–7.4 ppm) and cyanocyclohexyl moiety (δ ~1.5–2.0 ppm for cyclohexyl protons, δ ~120 ppm for nitrile carbon in 13C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₂H₂₇N₂O₃: 367.2017) .
- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR or MAPK) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
- Solubility/Permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenoxy ring) affect this compound's biological activity?
- Methodological Answer :
- SAR Strategy : Replace the acetyl group with nitro, methoxy, or halogens. For example, 4-nitro analogs show enhanced kinase inhibition but reduced solubility .
- Data Analysis : Use regression models (e.g., CoMFA) to correlate logP values with cytotoxicity (R² > 0.85 in related acetamides) .
- Contradictions : While 4-fluoro analogs improve target binding (Kd ~15 nM), they may increase off-target effects in neuronal cells .
Q. What computational approaches are used to study target binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to predict binding poses. The cyanocyclohexyl group occupies hydrophobic pockets, while the acetylphenoxy moiety forms hydrogen bonds .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
Q. How can researchers resolve contradictions in activity data across similar acetamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1259367) and ChEMBL (CHEMBL3301363) to identify outliers .
- Dose-Response Validation : Re-test disputed compounds (e.g., 4-methoxy vs. 4-chloro analogs) under standardized conditions (pH 7.4, 37°C) .
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) and rule off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
